molecular formula C52H65N3O8P+ B1496597 Gamitrinib CAS No. 1131626-46-4

Gamitrinib

Numéro de catalogue B1496597
Numéro CAS: 1131626-46-4
Poids moléculaire: 891.1 g/mol
Clé InChI: OAUJLFPWRFHSNE-JZIAMZJUSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gamitrinib is a resorcinolic small molecule that specifically acts on mitochondrial Hsp90 . It induces a sudden loss of membrane potential which is followed by membrane rupture and initiation of apoptosis . It is highly selective and does not affect normal cells .


Synthesis Analysis

Gamitrinibs are a class of small molecules designed to selectively target Hsp90 in human tumor mitochondria . They accumulate in the mitochondria of human tumor cell lines and inhibit Hsp90 activity by acting as ATPase antagonists .


Molecular Structure Analysis

The structure of Gamitrinib is combinatorial and contains a benzoquinone ansamycin backbone derived from the Hsp90 inhibitor 17-(allylamino)-17-demethoxy­geldanamycin (17-AAG), a linker region on the C17 position, and a mitochondrial targeting moiety .


Chemical Reactions Analysis

Gamitrinibs, unlike Hsp90 antagonists not targeted to mitochondria, exhibit a “mitochondriotoxic” mechanism of action, causing rapid tumor cell death and inhibiting the growth of xenografted human tumor cell lines in mice .


Physical And Chemical Properties Analysis

The molecular formula of Gamitrinib is C52H65F6N3O8P2 and its molecular weight is 1036.03 .

Applications De Recherche Scientifique

1. Prostate Cancer Research

Gamitrinib has been characterized for its preclinical activity in models of hormone-refractory, drug-resistant, localized, and bone metastatic prostate cancer. Studies have shown that it is active against various tumor cell types, including metastatic, hormone-refractory, and multidrug-resistant prostate cancer cells. This was demonstrated through experiments involving mitochondrial permeability transition, apoptosis, and changes in metabolic activity. Notably, Gamitrinib induced acute mitochondrial dysfunction in prostate cancer cells, leading to cell death independent of proapoptotic Bcl-2 proteins Bax and Bak. Its systemic administration in mice inhibited prostate cancer growth both subcutaneously and in bone metastases, indicating potential therapeutic applications in drug-resistant and bone metastatic prostate cancer (Kang et al., 2010), (Kang et al., 2011).

2. Glioma Research

Gamitrinib has shown anti-tumor activity in various glioma models. It inhibited cell proliferation and induced cell apoptosis in primary glioma cells, temozolomide-resistant glioma cells, neurospheres, and patient-derived organoids. In vivo experiments demonstrated that Gamitrinib significantly delayed tumor growth and improved survival in mouse models of glioblastoma. Its anti-tumor mechanisms in gliomas include suppressing mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), cell cycle progression, and activating energy-sensing pathways and DNA damage responses (Wei et al., 2022).

3. Research on Cancer Therapy Resistance

Gamitrinib has been identified as a potential agent to overcome drug resistance in cancer therapy. It has been shown to synergize with other cancer treatments, like PI3K inhibitors, by inducing mitochondrial apoptosis and overcoming adaptive metabolic responses that confer resistance to PI3K therapy. This highlights its role in combination therapies that target mitochondrial adaptation in cancer treatment (Ghosh et al., 2015).

4. Combinatorial Drug Design

Gamitrinib's design as a mitochondria-targeted small molecule Hsp90 inhibitor represents an innovative approach in combinatorial drug design. Its mitochondrial targeting allows it to induce a specific “mitochondriotoxic” mechanism of action, causing rapid tumor cell death without affecting normal cells or tissues. This selective targeting presents a novel mechanism of action for anticancer drugs (Kang et al., 2009).

5. Leukemia Research

Gamitrinib has demonstrated efficacy in leukemia cell lines, inhibiting growth and inducing cell death. Its application in leukemia cells resulted in a dose-dependent decrease in viability and increase in apoptosis. This suggests Gamitrinib as a strong clinical candidate for the treatment of different types of leukemia (Bryant & Altieri, 2017).

Mécanisme D'action

Gamitrinib specifically acts on mitochondrial Hsp90, inducing a sudden loss of membrane potential followed by membrane rupture and initiation of apoptosis . It is highly selective and does not affect normal cells .

Safety and Hazards

A phase I clinical trial has been initiated to evaluate the safety and efficacy of Gamitrinib in patients with advanced cancer . The primary objective of the study is to determine the safety profile of Gamitrinib, including identification of dose-limiting toxicities (DLT) and maximum tolerated dose (MTD) in patients with advanced cancers .

Orientations Futures

Fox Chase Cancer Center has opened an investigator-initiated, phase 1 clinical trial to evaluate the safety and efficacy of Gamitrinib in patients with advanced cancer . This study is based on preclinical data demonstrating the anticancer activity, unique mechanism of action, and preliminary safety of Gamitrinib . The trial is designed to enroll 18 to 36 patients, with the primary goal of determining safety and tolerability .

Propriétés

IUPAC Name

6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20+,36-21+,38-33+/t35?,37?,45?,46-,48?,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUJLFPWRFHSNE-JZIAMZJUSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@@H](C(C(/C=C(/[C@@H](C(/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H65N3O8P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gamitrinib
Reactant of Route 2
Gamitrinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.